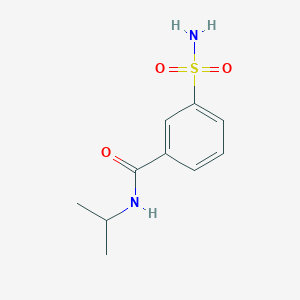
n-Isopropyl-3-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Isopropyl-3-sulfamoylbenzamide is a chemical compound with the molecular formula C10H14N2O3S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3-sulfamoylbenzamide typically involves the reaction of 3-sulfamoylbenzoic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
n-Isopropyl-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
n-Isopropyl-3-sulfamoylbenzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied as a potential capsid assembly modulator for the treatment of hepatitis B virus (HBV) infections.
Materials Science: The compound has been used in the development of temperature-sensitive polymers and hydrogels for controlled release applications.
Biology: Its derivatives have been investigated for their antibacterial and antiviral properties.
Wirkmechanismus
The mechanism of action of n-Isopropyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, as a capsid assembly modulator, it targets the core protein of the hepatitis B virus, inhibiting the viral assembly process. This disruption prevents the formation of functional viral particles, thereby reducing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamoylbenzamide: A parent compound with similar structural features.
Benzamide: Another related compound with a simpler structure.
Sulfonamides: A broader class of compounds with sulfonamide groups.
Uniqueness
n-Isopropyl-3-sulfamoylbenzamide is unique due to its specific structural modifications, which enhance its efficacy as a capsid assembly modulator. Its isopropyl group and sulfamoyl moiety contribute to its distinct chemical and biological properties, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C10H14N2O3S |
|---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
N-propan-2-yl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)12-10(13)8-4-3-5-9(6-8)16(11,14)15/h3-7H,1-2H3,(H,12,13)(H2,11,14,15) |
InChI-Schlüssel |
GGWAMQDRXIBATD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


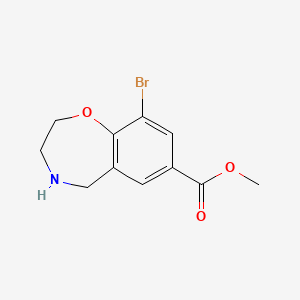
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)

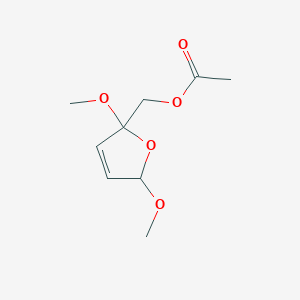
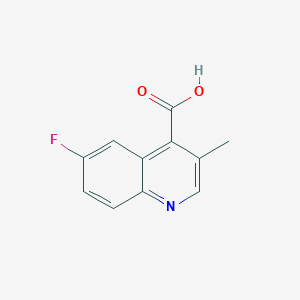
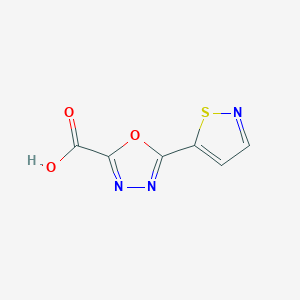
amino]valeric acid](/img/structure/B13544282.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
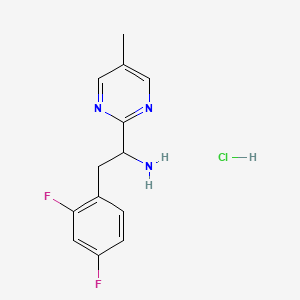
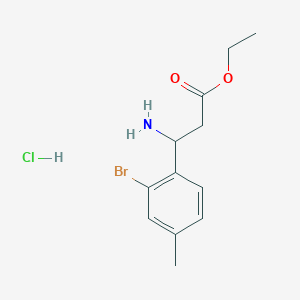
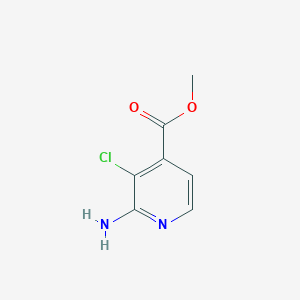
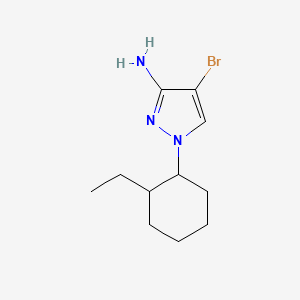
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13544321.png)
